molecular formula C28H29N5O3 B2972330 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 902285-24-9

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2972330
CAS No.: 902285-24-9
M. Wt: 483.572
InChI Key: YIRFVALYAJEIMV-UHFFFAOYSA-N
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Description

N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure features a triazolo[1,5-a]quinazoline scaffold substituted with a 4-methoxyphenyl group at position 3 and a 3,4-diethoxyphenylethylamine moiety at position 5 (Figure 1). Key physicochemical properties include a molecular weight of 467.6 g/mol, XLogP3 (lipophilicity) of 6.1, and a topological polar surface area (TPSA) of 73.6 Ų, indicative of moderate solubility . The compound has one hydrogen bond donor and six acceptors, with nine rotatable bonds contributing to conformational flexibility .

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-4-35-24-15-10-19(18-25(24)36-5-2)16-17-29-27-22-8-6-7-9-23(22)33-28(30-27)26(31-32-33)20-11-13-21(34-3)14-12-20/h6-15,18H,4-5,16-17H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRFVALYAJEIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting with the preparation of the triazole and quinazoline precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Synthesis of the Quinazoline Ring: This involves the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling of Substituted Phenyl Groups: The final step involves the coupling of the triazole-quinazoline core with the substituted phenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced triazoloquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazoloquinazoline core is a versatile scaffold for drug discovery. Below, we compare the target compound with three analogs (Table 1), focusing on substituent effects and properties.

Table 1: Structural and Physicochemical Comparison of Triazoloquinazoline Derivatives

Compound Name Substituent R<sup>3</sup> Substituent R<sup>5</sup> MW (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Notes
Target Compound 4-Methoxyphenyl 3,4-Diethoxyphenylethyl 467.6 6.1 1 6 High lipophilicity; flexible side chain
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-Ethoxyphenyl ~445* ~5.5† 1 5 Electron-withdrawing sulfonyl group; lower MW
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-Methylphenyl 3,4-Diethoxyphenylethyl 467.56 ~6.0‡ 1 5 Methyl vs. methoxy: reduced polarity

*Estimated based on molecular formula (C23H19N5O3S).
†Predicted lower XLogP3 due to sulfonyl group’s polarity.
‡Similar lipophilicity to target compound due to methyl substitution.

Key Observations:

In contrast, the benzenesulfonyl group in the compound is electron-withdrawing, which may alter binding affinity or metabolic stability . The 3-methylphenyl substituent () lacks the methoxy group’s polarity, reducing hydrogen-bonding capacity but increasing hydrophobicity .

Side-Chain Flexibility :

  • The 3,4-diethoxyphenylethyl side chain (common to the target and compounds) introduces nine rotatable bonds, enabling conformational adaptability. This contrasts with the rigid 4-ethoxyphenyl group in , which has fewer rotatable bonds .

For example, chiral centers in triazolopyrimidine derivatives improved bioactivity, suggesting that stereochemistry could be explored in triazoloquinazolines . Substituent variations (e.g., sulfonyl vs. alkoxy) may redirect activity toward different targets .

Biological Activity

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its potential applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O3C_{21}H_{25}N_5O_3. Its structural characteristics include:

  • Core Structure : The quinazoline scaffold is known for its role in inhibiting various kinases.
  • Functional Groups : The presence of methoxy and diethoxy groups enhances its solubility and potentially modulates its biological activity.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures can inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer treatment. The inhibition of EGFR leads to reduced tumor growth and metastasis due to the disruption of signaling pathways that promote cell proliferation and survival .

  • Cytotoxicity : In vitro studies have shown that quinazoline derivatives can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated an IC50 value of 5.9 µM against certain cancer cells, indicating potent cytotoxic effects .

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of Tyrosine Kinases : These enzymes are often overactive in cancers. By inhibiting these kinases, the compound can halt cancer progression.
  • Induction of Apoptosis : The compound's ability to trigger programmed cell death in malignant cells is critical for its anticancer efficacy.

Additional Pharmacological Activities

Beyond anticancer effects, quinazoline compounds have been reported to possess:

  • Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation by inhibiting TNFα signaling pathways .
  • Antimicrobial Effects : Quinazolines are also explored for their activity against various pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazoline derivatives similar to this compound:

StudyCompoundActivityIC50 (µM)
6nAnticancer (A549 cells)5.9 ± 1.7
VariousEGFR InhibitionN/A
TNF InhibitorsAnti-inflammatoryN/A

Q & A

Basic: What are the key synthetic routes for preparing triazoloquinazoline derivatives like this compound?

Answer:
The synthesis typically involves heterocyclization reactions starting with substituted quinazoline precursors. For example:

  • Step 1: Reacting hydrazine derivatives with carbonyl-containing intermediates to form triazole rings. and describe similar heterocyclization using phenylisothiocyanate or monochloroacetic acid under basic conditions (NaOH or NaOAc) .
  • Step 2: Introducing the 3,4-diethoxyphenethyl and 4-methoxyphenyl substituents via nucleophilic substitution or coupling reactions. highlights the use of chloroacetate or thiol-containing intermediates for functionalization .
  • Purification: Recrystallization from ethanol-DMF mixtures is commonly used to isolate pure products (see for analogous methods) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar triazoloquinazoline derivatives?

Answer:
Contradictions often arise from:

  • Conformational flexibility: Substituents like the 3,4-diethoxyphenethyl group may cause dynamic rotational effects in solution, leading to split signals. Compare temperature-dependent NMR studies (e.g., used variable-temperature NMR to resolve ambiguities) .
  • Regioisomeric ambiguity: Use 2D NMR (COSY, HSQC) to confirm connectivity. validated structures via 1H^1H-13C^{13}C correlations and LC-MS fragmentation patterns .
  • Solvent effects: Deuterated DMSO vs. CDCl3_3 can shift aromatic proton signals significantly. Cross-reference with computational predictions (DFT in ) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Elemental Analysis: Verify C, H, N content (e.g., reports <1% deviation between calculated and observed values) .
  • Mass Spectrometry: LC-MS (ESI+) confirms molecular weight. For example, triazoloquinazoline derivatives in showed [M+H]+^+ peaks matching theoretical values .
  • NMR: 1H^1H, 13C^{13}C, and DEPT-135 spectra resolve substituent positions. used 1H^1H-31P^{31}P coupling for phosphorus-containing analogs .

Advanced: How can researchers optimize reaction yields for triazoloquinazoline synthesis?

Answer:

  • Catalyst Screening: Use Pd-mediated cross-coupling for aryl-aryl bonds (e.g., Suzuki-Miyaura reactions, though not explicitly in evidence).
  • Solvent Optimization: achieved higher yields in dioxane compared to THF due to better solubility of intermediates .
  • Temperature Control: and show that stepwise heating (reflux followed by cooling) minimizes side reactions during cyclization .
  • Workflow Adjustments: reports yields <40% for some analogs; scale-up may require iterative recrystallization or chromatography .

Basic: What are the recommended storage conditions for this compound?

Answer:

  • Temperature: Store at -20°C in airtight containers to prevent hydrolysis of ethoxy/methoxy groups (see ’s handling guidelines) .
  • Light Sensitivity: Protect from UV exposure due to the aromatic triazole-quinazoline core (analogous to quinazoline storage in ) .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrate formation, which can alter solubility .

Advanced: What computational methods are suitable for studying this compound’s interactions with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to kinases or receptors (see ’s DFT-based electrostatic potential maps for interaction insights) .
  • MD Simulations: GROMACS or AMBER can simulate ligand-protein stability over time, accounting for the compound’s flexibility (e.g., diethoxy side chains) .
  • QSAR Modeling: Train models using bioactivity data from analogs (e.g., ’s pyrazoloquinazoline derivatives with anticancer profiles) .

Advanced: How can researchers address low reproducibility in triazoloquinazoline synthesis?

Answer:

  • Trace Metal Interference: Use ultrapure reagents to avoid catalyst poisoning (e.g., specifies triethylamine as both base and catalyst) .
  • Oxygen Sensitivity: Perform reactions under nitrogen for sulfur-containing intermediates (see ’s thiol-protection strategies) .
  • Intermediate Characterization: Isolate and validate key intermediates (e.g., hydrazinecarbothioamide in ) before proceeding to cyclization .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles. emphasizes avoiding skin contact due to potential toxicity .
  • Ventilation: Use fume hoods to prevent inhalation of fine particulates (similar to handling quinazolines in ) .
  • Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: What strategies can elucidate the compound’s metabolic stability in preclinical studies?

Answer:

  • In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS (see ’s protocols for pyrazoloquinazoline analogs) .
  • Isotope Labeling: Synthesize 13C^{13}C-labeled ethoxy groups to track metabolic cleavage (analogous to methods in ) .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

Answer:

  • Kinetic Studies: Measure KiK_i values using fluorogenic substrates (e.g., ’s kinase inhibition assays) .
  • Competitive Binding: Perform displacement assays with known inhibitors (e.g., ATP-competitive inhibitors for kinase targets) .
  • Mutagenesis: Engineer enzyme active sites (e.g., Ala-scanning) to identify critical binding residues (see ’s interaction maps) .

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